molecular formula C8H12O3 B1583438 4-Oxocyclohexyl acetate CAS No. 41043-88-3

4-Oxocyclohexyl acetate

Cat. No.: B1583438
CAS No.: 41043-88-3
M. Wt: 156.18 g/mol
InChI Key: YBMRTOLIRJUOPL-UHFFFAOYSA-N
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Description

4-Oxocyclohexyl acetate (CAS: 41043-88-3) is a cyclic ketone ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. It is synthesized via oxidation and acetylation of cyclohexyl derivatives. For example, a mixture of cis- and trans-isomers of this compound was prepared by reacting an ester precursor with calcium hypochlorite in acetonitrile, water, and acetic acid at 0°C . The compound is commonly used as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals . Its structure features a ketone group at the 4-position of the cyclohexane ring and an acetate ester, contributing to its reactivity in nucleophilic acyl substitution and oxidation reactions.

Properties

IUPAC Name

(4-oxocyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMRTOLIRJUOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340581
Record name 4-Oxocyclohexyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41043-88-3
Record name 4-(Acetyloxy)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41043-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxocyclohexyl acetate can be synthesized through several methods. One common synthetic route involves the acetylation of 4-hydroxycyclohexanone. The reaction typically uses acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclohexyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-oxocyclohexyl acetic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-hydroxycyclohexyl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Oxocyclohexyl acetic acid.

    Reduction: 4-Hydroxycyclohexyl acetate.

    Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Oxocyclohexyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-oxocyclohexyl acetate with five analogous esters, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₁₂O₃ 156.18 41043-88-3 Cyclohexyl ring with 4-ketone and acetate
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 184.23 N/A Ethyl ester with 4-ketone and acetic chain
Methyl 2-(4-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 66405-41-2 Methyl ester with 4-ketone and acetic chain
Methyl 2-(4-oxocyclohexylidene)acetate C₉H₁₂O₃ 168.19 91158-10-0 Cyclohexylidene (conjugated double bond)
4-Oxopentyl acetate C₇H₁₂O₃ 144.17 5185-97-7 Linear pentyl chain with 4-ketone
4-(4-Oxocyclohexyl)phenyl acetate C₁₄H₁₆O₃ 232.27 156139-91-2 Phenyl group attached to cyclohexyl acetate

Key Comparisons:

Ethyl 2-(4-oxocyclohexyl)acetate Synthesis: Prepared via photocatalytic methods using ethyl bromoacetate and cyclohexanone derivatives, yielding 62% purity after column chromatography . Applications: Used in peptide and polymer synthesis due to its ethyl ester group, which offers better hydrolytic stability compared to methyl esters .

Methyl 2-(4-oxocyclohexyl)acetate

  • Structure : Differs from this compound by replacing the cyclohexyl oxygen with a methyl ester-linked acetic chain.
  • Reactivity : The methyl ester group enhances electrophilicity, making it reactive in Michael addition reactions .

Methyl 2-(4-oxocyclohexylidene)acetate

  • Structural Feature : The cyclohexylidene group introduces conjugation, stabilizing the molecule and altering UV-Vis absorption properties .
  • Applications : Used in materials science for synthesizing light-sensitive polymers .

4-Oxopentyl Acetate

  • Volatility : The linear pentyl chain increases volatility compared to cyclic analogs, making it suitable for fragrance formulations .
  • Limitations : Less thermally stable than cyclohexyl derivatives due to the absence of a rigid ring structure .

4-(4-Oxocyclohexyl)phenyl acetate

  • Applications : The phenyl group enhances lipophilicity, enabling use in drug delivery systems. However, steric hindrance from the phenyl ring reduces reaction rates in ester hydrolysis .

Critical Analysis of Divergences

  • Synthetic Challenges: this compound’s cis/trans isomer mixture complicates purification, as noted in failed silica gel column chromatography attempts . In contrast, ethyl and methyl analogs are synthesized with higher stereochemical control .
  • Reactivity: The cyclohexylidene derivative (CAS 91158-10-0) exhibits unique photochemical properties due to conjugation, unlike non-conjugated analogs .

Biological Activity

4-Oxocyclohexyl acetate, with the chemical formula C9H14O3C_9H_{14}O_3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring with a carbonyl (oxo) group and an acetate moiety. This unique structure allows it to participate in various chemical reactions and biological interactions. The compound is known to undergo oxidation, reduction, and substitution reactions, leading to the formation of various biologically active metabolites.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It acts as a substrate for various enzymes, which can lead to the formation of metabolites that modulate physiological processes. The compound has been studied for its potential role in anti-inflammatory pathways through inhibition of enzymes such as 5-lipoxygenase, which is crucial in the arachidonic acid pathway associated with inflammation.

Anti-Inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit 5-lipoxygenase activity, thereby reducing inflammatory responses in various models. For instance, experimental models involving ear edema and lung inflammation have shown promising results.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes suggests its potential therapeutic applications. A study highlighted that structural modifications of similar compounds resulted in varying degrees of enzyme inhibition, emphasizing the importance of specific functional groups in determining biological activity .

Case Studies

Study 1: Inhibition of 5-Lipoxygenase

  • Objective : To evaluate the anti-inflammatory potential of this compound.
  • Methodology : The compound was tested against 5-lipoxygenase using enzyme activity assays.
  • Results : Significant inhibition was observed, indicating potential for therapeutic use in inflammatory conditions.

Study 2: Structural Activity Relationship (SAR) Analysis

  • Objective : To investigate the SAR of derivatives related to this compound.
  • Methodology : Various analogs were synthesized and tested for their biological activity.
  • Results : The presence of certain functional groups was crucial for maintaining enzyme inhibitory activity. For example, compounds with hydroxyl and oxo groups showed enhanced efficacy compared to those lacking these features .

Data Summary

Compound NameBiological ActivityMechanism
This compoundInhibits 5-lipoxygenaseModulates inflammatory pathways
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetateAnti-inflammatoryInhibits arachidonic acid pathway enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxocyclohexyl acetate
Reactant of Route 2
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